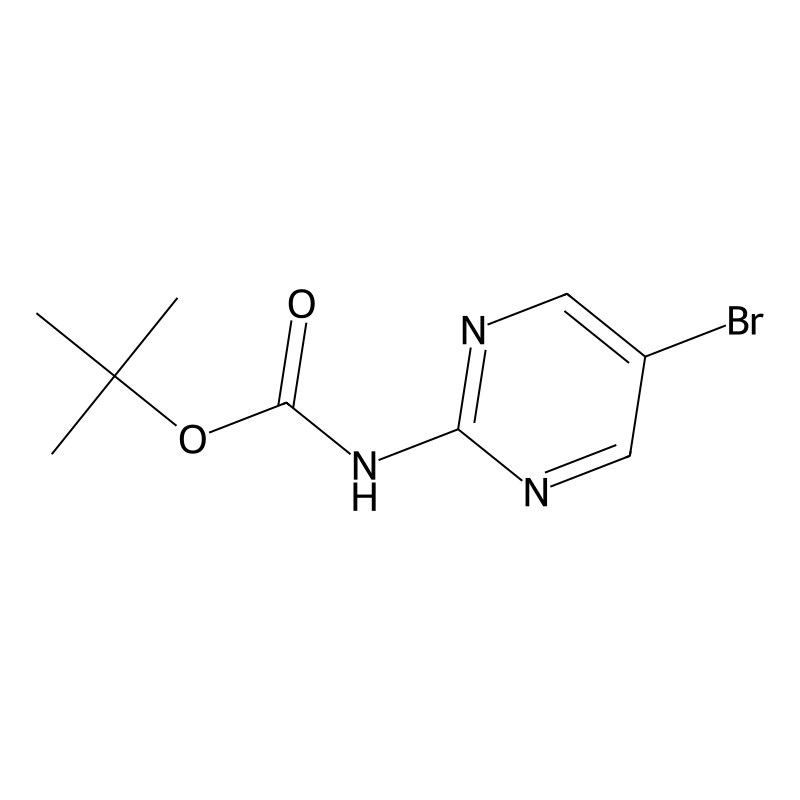N-Boc-2-Amino-5-bromopyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Boc-2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C9H12BrN3O2 and a molecular weight of approximately 274.11 g/mol. It features a bromine atom at the 5-position and an amino group at the 2-position of a pyrimidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and reactivity in various
Further Research
- Investigation into the synthesis and characterization of Tert-butyl (5-bromopyrimidin-2-yl)carbamate.
- Exploration of its reactivity in various chemical transformations.
- Evaluation of its potential biological activity or applications in medicinal chemistry.
Availability
While some chemical suppliers offer Tert-butyl (5-bromopyrimidin-2-YL)carbamate, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be either a niche intermediate in a larger synthesis or a relatively new compound yet to be explored in depth.
Potential Applications
Given the presence of a pyrimidine ring and a carbamate functional group, Tert-butyl (5-bromopyrimidin-2-YL)carbamate could be relevant to research areas like:
- Medicinal Chemistry: Pyrimidines are a well-known scaffold in drug discovery . The bromo-substituent and the carbamate group could potentially offer avenues for modifying the molecule's biological properties.
- Organic Synthesis: The carbamate group can be a useful protecting group for amines in organic synthesis. Tert-butyl (5-bromopyrimidin-2-YL)carbamate could potentially serve as a precursor to other pyrimidine derivatives.
- C–N Bond Formation: The presence of the amino group allows for selective C–N bond formation at the C-5 position when reacted with various amines under copper-catalyzed conditions. This reaction has shown to be efficient while maintaining high yields .
- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further functionalization or coupling reactions .
The synthesis of N-Boc-2-Amino-5-bromopyrimidine typically involves the following steps:
- Starting Material Preparation: The synthesis begins with 5-bromo-2-pyridylamine.
- Boc Protection: The amino group is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), which allows for subsequent reactions without interference from the amino functionality.
- Reaction Conditions: The reaction is conducted at low temperatures initially and then allowed to reach room temperature to facilitate the reaction .
N-Boc-2-Amino-5-bromopyrimidine finds applications in:
- Drug Development: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific biological pathways.
- Material Science: Its derivatives may be utilized in creating novel materials with unique electronic or optical properties.
Interaction studies involving N-Boc-2-Amino-5-bromopyrimidine focus on its reactivity with various nucleophiles due to its electrophilic nature stemming from the bromine substituent. These studies help elucidate its potential as a building block in complex organic syntheses and its interactions with biological targets.
N-Boc-2-Amino-5-bromopyrimidine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 374930-88-8 | 0.78 |
| tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate | 1235451-38-3 | 0.65 |
| 5-Bromo-2-(2-methoxyethylamino)pyrimidine | 886365-79-3 | 0.63 |
| 5-Bromo-N-methylpyrimidin-2-amine | 31402-54-7 | 0.62 |
| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | 914347-79-8 | 0.60 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. N-Boc-2-Amino-5-bromopyrimidine's unique combination of bromine substitution and Boc protection sets it apart, making it particularly useful for targeted synthetic applications.








